molecular formula C15H14O3 B7960821 Methyl 2-(3-methoxyphenyl)benzoate

Methyl 2-(3-methoxyphenyl)benzoate

Cat. No.: B7960821
M. Wt: 242.27 g/mol
InChI Key: DLVFBIKYDMBDKB-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Grignard reagents. For example, 3-methoxyphenylmagnesium bromide can be reacted with methyl benzoate to yield the desired product. This reaction is usually performed in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)benzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions to introduce halogens or nitro groups.

Major Products Formed

    Oxidation: 2-(3-hydroxyphenyl)benzoic acid

    Reduction: 2-(3-methoxyphenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 2-(3-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenyl)benzoate is primarily related to its chemical reactivity. The methoxy group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. Additionally, the phenyl ring can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxyphenyl)benzoate
  • Methyl 2-(2-methoxyphenyl)benzoate
  • Ethyl 2-(3-methoxyphenyl)benzoate

Uniqueness

Methyl 2-(3-methoxyphenyl)benzoate is unique due to the position of the methoxy group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and physical properties. For example, the 3-methoxy derivative may exhibit different solubility and melting point characteristics compared to its 2- or 4-methoxy counterparts. Additionally, the electronic effects of the methoxy group can impact the compound’s behavior in various chemical reactions, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFBIKYDMBDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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